Benzocaine-13C6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LSYAIDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation Strategies for Benzocaine 13c6
Precursor Synthesis and Regiospecific ¹³C Labeling Techniques
The synthesis of Benzocaine-¹³C6 necessitates a strategic approach to introduce the ¹³C isotope at specific positions within the molecule's aromatic ring. This is typically achieved through the use of a ¹³C-labeled precursor, which is then carried through a synthetic route to the final product.
Design of Synthetic Routes for ¹³C Incorporation at Specific Positions
The most common pathway to benzocaine (B179285) involves the esterification of 4-aminobenzoic acid or the reduction of the nitro group of an ethyl 4-nitrobenzoate (B1230335) precursor. chemicalbook.combath.ac.uk For the synthesis of Benzocaine-¹³C6, where the six carbons of the benzene (B151609) ring are labeled, the logical starting material is Aniline-¹³C6. This precursor, with all six carbons of the aromatic ring enriched with ¹³C, ensures that the resulting benzocaine molecule carries the desired isotopic label in its core structure.
The synthetic route would then proceed through established reactions, such as the diazotization of Aniline-¹³C6 followed by cyanation to introduce the carboxylic acid precursor, or through palladium-catalyzed carbonylation reactions. researchgate.net Another viable route involves the nitration of a ¹³C-labeled benzene precursor, followed by reduction and esterification. The key consideration is the preservation of the isotopic label throughout the synthetic sequence.
Optimization of Reaction Conditions for Isotopic Yield and Purity
Maximizing the incorporation of the ¹³C isotope and ensuring the chemical purity of the final product are paramount. Reaction conditions at each step must be carefully optimized. This includes the choice of solvents, temperature, reaction time, and the stoichiometry of reagents. For instance, in the esterification step, using an excess of ethanol (B145695) and a suitable acid catalyst can drive the reaction to completion, thereby maximizing the yield of the labeled ester. chemicalbook.com
Techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the progress of the reaction and the formation of any byproducts. chemicalbook.com The goal is to achieve a high chemical yield while maintaining the isotopic enrichment at the desired level, typically above 99 atom % ¹³C.
Advanced Isotopic Enrichment Methods
Beyond traditional batch synthesis, modern methodologies offer enhanced control and efficiency in the production of isotopically labeled compounds.
Batch Synthesis vs. Continuous Flow Methodologies for Labeled Compounds
While batch synthesis has been the traditional approach for producing compounds like benzocaine, continuous flow chemistry has emerged as a powerful alternative. chemicalbook.comx-chemrx.com Continuous flow systems offer several advantages, including precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. x-chemrx.comnih.gov For isotopic labeling, this translates to potentially higher yields, better reproducibility, and more efficient use of expensive labeled starting materials. nih.govresearchgate.net The rapid optimization of reaction conditions, such as temperature and flow rates, is a key benefit of microfluidic continuous-flow platforms. nih.gov
Exploration of Green Chemistry Principles in ¹³C-Benzocaine Synthesis
The principles of green chemistry aim to minimize the environmental impact of chemical processes. musechem.com In the context of Benzocaine-¹³C6 synthesis, this could involve using less hazardous solvents, reducing energy consumption, and minimizing waste. For example, exploring solvent-free reaction conditions or using water as a solvent where possible aligns with green chemistry principles. researchgate.net The development of catalytic processes, such as using heterogeneous catalysts that can be easily recovered and reused, also contributes to a more sustainable synthetic route. acs.org
Purification and Analytical Verification of Isotopic Purity and Enrichment
Following the synthesis, rigorous purification and analysis are essential to ensure the final product meets the required specifications for both chemical and isotopic purity.
Initial purification of the crude product is often achieved through techniques like recrystallization or column chromatography. academie-sciences.fr Washing the precipitate with appropriate solvents helps to remove unreacted starting materials and byproducts. bath.ac.uk
The definitive confirmation of the structure and isotopic enrichment of Benzocaine-¹³C6 is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for structural elucidation and for confirming the positions of the ¹³C labels. phdcentre.comacs.org Mass spectrometry (MS) is used to determine the molecular weight and to quantify the level of isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion and its isotopologues. phdcentre.comnih.gov Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. phdcentre.com The melting point of the synthesized product is also a key indicator of its purity. phdcentre.com
Isotopic enrichment is a critical parameter, defined as the mole fraction of the isotope expressed as a percentage. isotope.com Analytical methods must be capable of accurately measuring this enrichment to confirm that the desired level of labeling has been achieved. nih.govacs.org
Challenges in Scalable Synthesis of Highly Enriched ¹³C Compounds
The production of highly enriched ¹³C-labeled compounds like Benzocaine-13C6 on a large scale presents several significant challenges that impact their cost and availability. These challenges span the entire manufacturing process, from starting materials to final purification.
High Cost of Starting Materials: The primary obstacle to scalable synthesis is the exorbitant cost of the initial highly enriched ¹³C sources. Precursors like [¹³C₆]-glucose or Benzene-13C6, which serve as the foundation for complex syntheses, are produced through methods that are themselves expensive and not easily scaled. acs.orgunits.it This high initial investment makes any subsequent low-yielding steps particularly costly.
Maintaining High Isotopic Enrichment: Throughout the synthesis, it is crucial to maintain the high isotopic purity of the compound. This requires stringent control over all reagents and solvents to prevent the introduction of natural abundance carbon (¹²C), which would dilute the ¹³C label. Achieving isotopic incorporation levels consistently above 98-99% is critical for applications like quantitative mass spectrometry, but can be difficult, especially in complex biological expression systems or when using reagents that are not isotopically pure. wsu.eduacs.org
Poor Solubility and Reactivity: In some syntheses, intermediates can exhibit poor solubility or low reactivity, which complicates reactions and purification. For example, the synthesis of certain long-chain compounds was hindered by the low solubility and reactivity of 16-carbon fragments, making reactions like the Wittig reaction difficult and low-yielding. acs.org While the intermediates for this compound are smaller, solubility issues can still arise, necessitating specific solvents or reaction conditions that may add to the cost and complexity of the process.
Table 2: Summary of Key Challenges in Scalable Synthesis of ¹³C-Labeled Compounds
| Challenge | Description | Impact on Synthesis |
| Cost of Precursors | Starting materials like Benzene-13C6 are extremely expensive due to the complex processes required for ¹³C isotope separation and enrichment. units.it | Makes the overall process economically challenging and limits production to small, high-value batches. |
| Low Overall Yield | Multi-step synthetic routes lead to a significant cumulative loss of valuable labeled material. acs.org | Drastically increases the final cost per milligram of the product. |
| Isotopic Dilution | Risk of contamination with natural abundance ¹²C from reagents, solvents, or atmospheric CO₂ during the synthesis. | Can compromise the isotopic purity of the final product, reducing its utility for sensitive analytical applications. acs.org |
| Reaction Conditions | Difficulties with solubility, reactivity, or stability of labeled intermediates can necessitate harsh or specialized reaction conditions. acs.org | May lead to lower yields, side reactions, and increased purification difficulties. |
| Purification & Analysis | The need to separate the target compound from both chemical and isotopic impurities requires advanced and costly techniques. eur.nl | Increases the time, complexity, and cost of the manufacturing process. |
Advanced Analytical Applications of Benzocaine 13c6 As a Research Tool
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry is a powerful analytical technique renowned for its sensitivity and selectivity, making it indispensable in diverse fields such as pharmaceutical analysis, forensic toxicology, and clinical research. thermofisher.com When coupled with a stable isotope-labeled internal standard like Benzocaine-13C6, the capabilities of mass spectrometry are significantly enhanced, particularly for quantitative applications. chiron.no
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netmdpi.com The principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample. This "isotope spike" acts as an internal standard that experiences the same sample preparation and analysis conditions as the native analyte (benzocaine). By measuring the ratio of the native analyte to the labeled standard, any variations or losses during the analytical process can be effectively corrected. chiron.no
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of drugs and other small molecules in complex matrices. eijppr.com The development of an LC-MS/MS method for benzocaine (B179285) using this compound as an internal standard involves several key steps. First, chromatographic conditions are optimized to achieve good separation of benzocaine from other matrix components. This typically involves selecting an appropriate reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. lcms.cz
The mass spectrometer is then tuned to detect both benzocaine and this compound. This is typically done using multiple reaction monitoring (MRM), where a specific precursor ion for each compound is selected and fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard is crucial for the success of LC-MS/MS analyses as it compensates for variations in sample preparation and matrix effects. eijppr.com
Table 1: Illustrative LC-MS/MS Parameters for Benzocaine Analysis
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Benzocaine: m/z 166 → 138; this compound: m/z 172 → 144 |
This table provides a representative example of LC-MS/MS conditions and is not based on a single specific study.
Gas chromatography-mass spectrometry (GC-MS/MS) is another powerful technique for the quantification of volatile and semi-volatile compounds. For the analysis of benzocaine, a derivatization step may be employed to improve its volatility and chromatographic properties. However, modern GC-MS/MS instruments often have the sensitivity to analyze underivatized benzocaine.
Similar to LC-MS/MS, the development of a GC-MS/MS method with this compound involves optimizing the chromatographic separation and the mass spectrometric detection. A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. lcms.cz The oven temperature program is carefully controlled to ensure good peak shape and separation. In the mass spectrometer, electron ionization (EI) is commonly used, and specific precursor-to-product ion transitions are monitored for both benzocaine and this compound.
Table 2: Representative GC-MS/MS Parameters for Benzocaine Analysis
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 150°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transitions | Benzocaine: m/z 165 → 137; this compound: m/z 171 → 143 |
This table presents a hypothetical set of GC-MS/MS conditions and is for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Role of this compound as an Internal Standard in Bioanalytical Method Development
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. chiron.no this compound is an ideal internal standard for benzocaine analysis because it has the same chemical and physical properties as the unlabeled analyte, but a different mass. chiron.no This ensures that it behaves identically during sample extraction, chromatography, and ionization, but can be distinguished by the mass spectrometer.
Biological samples such as plasma, urine, and tissue homogenates are incredibly complex matrices containing numerous endogenous compounds. medipharmsai.com These co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a phenomenon known as matrix effects. bataviabiosciences.com Matrix effects can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), both of which can lead to inaccurate and unreliable quantitative results. eijppr.com
Because this compound co-elutes with benzocaine, it is subjected to the same matrix effects. chiron.no Any suppression or enhancement of the benzocaine signal will be mirrored by a proportional change in the this compound signal. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively canceled out, leading to a more accurate and robust measurement. chiron.no
The use of this compound as an internal standard is fundamental to developing bioanalytical methods that are accurate, precise, and robust.
Accuracy refers to how close a measured value is to the true value. By compensating for matrix effects and procedural losses, this compound ensures that the calculated concentration of benzocaine is a true reflection of its concentration in the sample. chiron.no
Precision is a measure of the reproducibility of a measurement. The consistent correction provided by the internal standard reduces variability between replicate analyses and different sample preparations, leading to high precision. chiron.no
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. Methods employing stable isotope-labeled internal standards are inherently more robust because the internal standard co-elutes with the analyte and compensates for minor changes in chromatographic conditions or instrument response. researchgate.net
Minimization of Matrix Effects and Ion Suppression/Enhancement
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling Research
High-resolution mass spectrometry (HRMS) is a critical technology in metabolomics, enabling the sensitive and selective analysis of small molecules in biological samples. ntnu.edu When coupled with separation techniques like liquid chromatography (LC), HRMS provides a powerful platform for both the quantification and qualitative identification of metabolites. ntnu.edu The use of stable isotope-labeled compounds, such as this compound, is integral to these studies.
In metabolite profiling, this compound can be used as an internal standard. This is crucial for accurate quantification, helping to correct for variations during sample preparation and analysis. rsc.org The known mass difference between the labeled and unlabeled benzocaine allows for clear differentiation in the mass spectrum, facilitating precise measurement of the unlabeled benzocaine and its metabolites in complex biological matrices.
HRMS offers high mass accuracy and resolution, which is essential for distinguishing between compounds with very similar masses. missouri.edu This capability is particularly important in metabolite identification, where the elemental composition of an unknown metabolite can be determined from its accurate mass. The distinct isotopic signature of this compound and its metabolites, with the +6 Da mass shift, provides an unambiguous marker for tracking their fate in biological systems. nih.gov This approach helps to avoid misidentification with endogenous molecules or other "metabonates" (false metabolites) that might be present in in vitro experiments. nih.gov
Metabolomics studies often involve the analysis of a large number of samples, generating vast amounts of data. clsa-elcv.ca Advanced data processing tools are then used to identify and quantify known and unknown metabolites. clsa-elcv.ca The inclusion of isotopically labeled standards like this compound is fundamental to ensuring the quality and reliability of these large-scale metabolomic datasets.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules. The incorporation of ¹³C isotopes in this compound significantly enhances the utility of NMR in various research applications.
¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. phdcentre.com While ¹H-NMR is powerful for determining the arrangement of hydrogen atoms, ¹³C-NMR complements this by providing insights into the carbon framework. phdcentre.com
The ¹³C-NMR spectrum of benzocaine shows distinct signals for each unique carbon atom. chemicalbook.comchegg.com The chemical shifts of these signals are influenced by the local electronic environment of each carbon. For instance, the carbonyl carbon of the ester group appears significantly downfield due to the deshielding effect of the neighboring oxygen atoms. phdcentre.com The aromatic carbons also have characteristic chemical shifts, which can be affected by the nature and position of substituents on the ring. acs.org
In this compound, the six carbons of the benzene (B151609) ring are ¹³C isotopes. This enrichment dramatically increases the signal intensity of these carbons in the ¹³C-NMR spectrum, making them easier to observe and assign. Two-dimensional NMR techniques, such as [¹H,¹³C] HSQC, can be used to correlate the ¹³C signals with their directly attached protons, further aiding in the complete assignment of the NMR spectra. drugbank.com This detailed structural information is crucial for conformational analysis, which examines the spatial arrangement of atoms in the molecule. Studies have used NMR to investigate the orientation and location of benzocaine within phospholipid membranes, providing insights into its interaction with biological systems. nih.gov
Table 1: Experimental ¹³C-NMR Chemical Shifts of Benzocaine
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~166 |
| Aromatic C (quaternary, attached to -NH₂) | ~150 |
| Aromatic C (quaternary, attached to -COOR) | ~122 |
| Aromatic CH (ortho to -COOR) | ~131 |
| Aromatic CH (ortho to -NH₂) | ~113 |
| Methylene (-CH₂) | ~60 |
| Methyl (-CH₃) | ~14 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. phdcentre.comchemicalbook.comslideshare.net |
NMR spectroscopy is a primary method for confirming the isotopic enrichment and purity of labeled compounds. openmedscience.comomicronbio.com For this compound, ¹³C-NMR can be used to verify that the ¹³C label is exclusively in the desired positions on the benzene ring and to determine the percentage of ¹³C enrichment. openmedscience.com The presence of ¹³C-¹³C coupling in the enriched benzene ring can provide further confirmation of the labeling pattern.
Mass spectrometry is also used to determine isotopic distribution, but NMR can often provide more detailed information about the specific location of the labels within the molecule. rsc.org A combination of both techniques offers a comprehensive approach to characterizing the isotopic purity and structural integrity of labeled compounds. rsc.orgrsc.org Chemical purity, which refers to the absence of other chemical species, is also critical and is often assessed using techniques like HPLC in conjunction with NMR. omicronbio.commoravek.com
Table 2: Techniques for Isotopic Purity and Distribution Analysis
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Determines the overall isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its isotopologues. rsc.orgrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of the isotopic labels within the molecule and can quantify the relative isotopic purity at specific sites. openmedscience.comrsc.org |
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates of chemical exchange processes that occur on the NMR timescale. fu-berlin.de The use of ¹³C-labeled compounds like this compound can be highly advantageous in these studies. By monitoring the changes in the ¹³C-NMR spectrum as a function of temperature or other variables, researchers can extract kinetic and thermodynamic parameters for various dynamic processes.
For example, DNMR can be used to study reaction kinetics. nih.gov The incorporation of a ¹³C label provides a specific probe to follow the course of a reaction, allowing for the determination of rate constants. oup.comnih.gov In metabolic studies, dynamic ¹³C-NMR can be used to measure metabolic fluxes in real-time by tracking the incorporation and turnover of ¹³C labels in key metabolites. nih.govresearchgate.net While direct studies on this compound kinetics are not widely published, the principles of DNMR with ¹³C labeling are well-established and applicable.
Solid-state NMR (ssNMR) spectroscopy is a crucial tool for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms. researchgate.netacs.org Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them based on variations in their ¹³C chemical shifts and other NMR parameters. nih.gov
Studies on benzocaine have utilized solid-state NMR to investigate its polymorphic forms and its interactions in co-crystals, such as with picric acid. researchgate.netacs.org The enrichment of the benzene ring with ¹³C in this compound would significantly enhance the sensitivity of these ssNMR experiments, allowing for more detailed characterization of the different crystalline environments of the carbon atoms. This can provide valuable information on intermolecular interactions, packing arrangements, and conformational differences between polymorphs. rsc.org
Assignments of Resonances and Conformational Analysis
Dynamic NMR Studies Utilizing 13C Labeling for Reaction Kinetics
Chromatographic Techniques Coupled with Isotopic Detection for Complex Mixture Analysis
The analysis of complex mixtures, such as biological matrices or environmental samples, presents significant challenges due to the presence of numerous interfering compounds. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful separation methods. When coupled with mass spectrometry (MS), they provide a high degree of selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, in these hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is considered the gold standard for accurate quantification.
This compound is an ideal internal standard for the analysis of benzocaine and structurally related compounds. The six ¹³C atoms in the benzene ring give it a mass shift of +6 Da compared to the unlabeled benzocaine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are critical for correcting variations that can occur during the analytical process, such as matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.
The primary advantage of using this compound is the ability to perform isotope dilution mass spectrometry (IDMS). In this method, a known amount of this compound is added to the sample at the earliest stage of preparation. Any loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the unlabeled benzocaine to that of the this compound, a highly accurate and precise concentration of the analyte can be determined, regardless of sample loss or matrix-induced signal fluctuations.
Research findings have consistently demonstrated the superiority of stable isotope-labeled internal standards over structural analogs or other calibration methods. For instance, in the analysis of illicit drug samples, where benzocaine is a common cutting agent, the use of a ¹³C-labeled internal standard for the primary drug, such as cocaine-¹³C₆, has been shown to provide excellent accuracy and precision. Given that benzocaine is frequently analyzed alongside these substances, the application of this compound follows the same validated principles for robust and reliable quantification.
Below is a representative data table illustrating the typical performance of an LC-MS/MS method for the quantification of benzocaine in a complex matrix using this compound as an internal standard.
| Parameter | Value | Description |
| Linear Range | 0.1 - 1000 ng/mL | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (r²) | >0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of benzocaine that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration of benzocaine that can be accurately and precisely quantified. |
| Intra-day Precision (%RSD) | < 5% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (%RSD) | < 8% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |
| Matrix Effect (%) | < 15% | The effect of co-eluting matrix components on the ionization of the analyte. |
This table represents typical performance data for an LC-MS/MS method using a stable isotope-labeled internal standard and is for illustrative purposes.
Interfacing this compound with Other Hyphenated Analytical Techniques
The utility of this compound extends beyond standard LC-MS and GC-MS applications. The principles of isotope dilution can be applied to a variety of other hyphenated analytical techniques, enhancing their quantitative capabilities. Hyphenated techniques involve the coupling of two or more analytical instruments to achieve a more powerful analysis than either instrument could alone.
One such advanced technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This is a highly selective and sensitive method where the first mass spectrometer (MS1) selects the ion of interest (e.g., protonated benzocaine), which is then fragmented in a collision cell. The second mass spectrometer (MS2) then analyzes the resulting fragment ions. By monitoring a specific precursor-to-product ion transition for both benzocaine and this compound, the selectivity and signal-to-noise ratio are significantly improved, allowing for ultra-trace level quantification in highly complex samples.
Another powerful hyphenated technique is Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) . HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of the ion. When using this compound, GC-HRMS can not only provide highly accurate quantification but also unequivocally confirm the identity of benzocaine in a sample by matching the exact mass of the analyte and its isotopic pattern.
The interfacing of this compound with these advanced hyphenated techniques is particularly valuable in fields such as forensic toxicology, clinical chemistry, and pharmaceutical analysis. For example, in post-mortem analysis, the accurate quantification of local anesthetics like benzocaine is crucial. The use of this compound with LC-MS/MS can provide legally defensible data by minimizing the impact of the complex biological matrix.
The table below summarizes the application of this compound in various hyphenated techniques and the key advantages it provides.
| Hyphenated Technique | Role of this compound | Key Advantages |
| LC-MS/MS | Internal Standard for Isotope Dilution | - High sensitivity and selectivity. - Accurate quantification in complex matrices (e.g., blood, urine). - Minimizes matrix effects. |
| GC-HRMS | Internal Standard and Confirming Agent | - High mass accuracy for unambiguous identification. - Excellent for separating and identifying volatile and semi-volatile compounds. - Provides structural information. |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Internal Standard for Chiral and Achiral Separations | - Suitable for thermolabile compounds. - Green chemistry approach with reduced solvent usage. - Accurate quantification in non-polar matrices. |
This table illustrates the utility of this compound in various advanced hyphenated analytical techniques and is for representative purposes.
Mechanistic Investigations and Pathway Elucidation Using Benzocaine 13c6 As a Probe
Studies of Reaction Mechanisms in Chemical Transformations
The use of isotopically labeled compounds is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. By tracking the labeled atoms, scientists can gain insights into bond-breaking and bond-forming events, as well as the nature of transition states.
Kinetic Isotope Effect (KIE) Studies with Carbon-13 Benzocaine (B179285)
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE can provide valuable information about the rate-determining step of a reaction and the structure of the transition state. wikipedia.orgnumberanalytics.com
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. core.ac.uklibretexts.org For a reaction involving Benzocaine-13C6 where a carbon-carbon or carbon-heteroatom bond of the benzene (B151609) ring is cleaved in the slowest step, a primary ¹³C KIE would be expected. The magnitude of primary ¹³C KIEs is typically small, often in the range of 1.01 to 1.05, because the relative mass change between ¹²C and ¹³C is only about 8%. wikipedia.orgcore.ac.uk
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-limiting step. numberanalytics.comcore.ac.uk These effects are generally smaller than primary KIEs but can still offer significant mechanistic insights. numberanalytics.comlibretexts.org For instance, in a reaction where the ester group of this compound is hydrolyzed, a secondary ¹³C KIE might be observed. This is because changes in the hybridization of the carbonyl carbon during the reaction can affect the vibrational frequencies of the adjacent C-C bonds in the labeled benzene ring. core.ac.uk
| KIE Type | Description | Expected Magnitude for ¹³C |
| Primary | Isotopic substitution at a bond being broken or formed in the rate-determining step. core.ac.uk | 1.01 - 1.05 core.ac.uk |
| Secondary | Isotopic substitution at a bond not directly involved in the rate-determining step. numberanalytics.com | < 1.02 |
This table provides a general overview of primary and secondary kinetic isotope effects with respect to Carbon-13 labeling.
Measuring KIEs requires precise experimental design and sensitive analytical techniques. numberanalytics.comnumberanalytics.com For compounds like this compound, where the isotopic label is enriched, the KIE can be determined by directly comparing the reaction rates of the labeled and unlabeled compounds in separate experiments. wikipedia.org However, this can be challenging due to the difficulty of replicating exact reaction conditions. wikipedia.org
A more common and often more accurate method is the competition experiment , where a mixture of the labeled and unlabeled compounds is used. wikipedia.org The relative amounts of the isotopic species in the remaining starting material or the product are measured at various reaction times. This approach minimizes errors from slight variations in reaction conditions between experiments. github.com
Modern analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) are frequently employed for KIE measurements. wikipedia.orgnumberanalytics.comnumberanalytics.com Quantitative NMR can be used to determine the isotopic composition of reactants and products at natural abundance or with enriched labels. wikipedia.orggithub.com IRMS offers very high precision for measuring isotope ratios, which is particularly useful for the small KIEs expected for ¹³C. wikipedia.orgnumberanalytics.com
Primary and Secondary Isotope Effects in Rate-Limiting Steps
Tracing Atom Rearrangements and Bond Cleavage/Formation Events
The stable ¹³C label in this compound acts as a tracer, allowing scientists to follow the benzene ring moiety through a chemical reaction. csbsju.edu This is invaluable for studying complex rearrangements where the carbon skeleton of the molecule is altered. For example, in a hypothetical rearrangement reaction of Benzocaine, the use of this compound would unequivocally show whether the benzene ring remains intact or undergoes fragmentation and reassembly.
By analyzing the products of a reaction using mass spectrometry or NMR, the position of the ¹³C labels can be determined. This information reveals which bonds have been broken and which new bonds have been formed, providing direct evidence for a proposed reaction pathway. csbsju.edu For instance, in the hydrolysis of the ester functional group of this compound, detecting the ¹³C₆-labeled p-aminobenzoic acid as a product would confirm that the ester bond is cleaved without disrupting the aromatic ring.
Elucidation of Metabolic Pathways in In Vitro and Non-Clinical In Vivo Systems
Isotopically labeled compounds are essential tools in drug metabolism studies to understand how a drug is processed by biological systems. nih.gov this compound can be used to trace the metabolic fate of the benzocaine molecule in various experimental settings.
13C-Metabolic Flux Analysis (13C-MFA) for Pathway Characterization
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. creative-proteomics.comnih.gov While often applied to central carbon metabolism using tracers like ¹³C-glucose, the principles can be adapted to study the metabolism of a specific compound like this compound. nih.govd-nb.info
In a typical ¹³C-MFA experiment, cells or a non-clinical in vivo system would be exposed to this compound. sci-hub.se After a certain period, metabolites are extracted and their ¹³C labeling patterns are analyzed, usually by mass spectrometry (MS) or NMR. nih.govsci-hub.se These labeling patterns provide a detailed history of the metabolic routes the ¹³C atoms have traveled. nih.gov
For example, if Benzocaine is metabolized via acetylation of the amino group followed by further modifications, the resulting metabolites will retain the ¹³C₆-labeled ring. By identifying these labeled metabolites and quantifying their isotopic enrichment, researchers can map out the metabolic pathway and determine the relative importance of different biotransformation reactions. nih.govnih.gov
The data below illustrates hypothetical results from a ¹³C-MFA study on this compound metabolism in an in vitro liver microsome system.
| Metabolite | ¹³C Labeling Pattern | Inferred Metabolic Step | Relative Flux (%) |
| This compound | Uniform ¹³C₆ | (Parent Compound) | - |
| N-Acetyl-p-aminobenzoic acid-13C6 | Uniform ¹³C₆ | Ester hydrolysis & N-acetylation | 65 |
| p-Hydroxy-N-acetyl-p-aminobenzoic acid-13C6 | Uniform ¹³C₆ | Aromatic hydroxylation | 25 |
| Other-13C6 | Uniform ¹³C₆ | Minor pathways | 10 |
This table presents hypothetical data to illustrate how 13C-MFA could be used to quantify the metabolic flux through different biotransformation pathways of this compound. The relative flux represents the percentage of the parent compound that is converted through each specific pathway.
This type of analysis provides a quantitative understanding of how a drug is broken down, which is crucial for understanding its efficacy and for identifying potential metabolic liabilities. nih.govresearchgate.net The use of this compound in such studies ensures that the detected metabolites unequivocally originate from the administered drug, eliminating ambiguity from endogenous compounds. nih.gov
Identification of Precursors and Metabolites
Stable isotope-labeled compounds are invaluable for the identification of metabolic products. In drug metabolism studies, a significant challenge is distinguishing drug-related metabolites from endogenous matrix components. thermofisher.com The use of this compound elegantly overcomes this issue. When a biological system, such as human liver S9 fractions or hepatocytes, is incubated with a mixture of labeled and unlabeled benzocaine, metabolites derived from the drug will appear as unique doublet signals in the mass spectrum, separated by 6 Da. nih.gov This "twin peak" signature provides unequivocal confirmation that an observed signal is a genuine metabolite and not a background ion.
This approach facilitates the rapid screening for expected and unexpected metabolites. High-resolution mass spectrometry (HRMS) can then be used for the structural elucidation of these identified metabolites. thermofisher.commdpi.com The accurate mass measurement helps in determining the elemental composition of the metabolite, and subsequent tandem MS (MS/MS) fragmentation patterns can pinpoint the site of metabolic modification.
Table 1: Hypothetical Metabolites of this compound and Their Mass Signatures This table illustrates the principle of using isotopic labeling for metabolite identification. The metabolic reactions are hypothetical examples of common biotransformations.
| Parent Compound | Biotransformation | Resulting Metabolite | Expected Mass Shift (Da) | Notes |
|---|---|---|---|---|
| This compound | Hydrolysis (Esterase) | para-Aminobenzoic acid (PABA)-13C6 | +6 | Primary metabolic pathway. |
| This compound | N-Acetylation | N-acetyl-Benzocaine-13C6 | +6 | Phase II conjugation reaction. |
| This compound | Ring Hydroxylation | Hydroxy-Benzocaine-13C6 | +6 | Phase I oxidation, position to be confirmed by MS/MS. |
Quantification of Metabolic Fluxes
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. d-nb.info While often applied to central carbon metabolism using tracers like ¹³C-glucose, the same principles can be applied to xenobiotic metabolism using a labeled drug such as this compound. mdpi.comvanderbilt.edu
By introducing this compound into a metabolically active system (e.g., cell culture or liver perfusate) at a known concentration and rate, researchers can monitor the time-dependent incorporation of the ¹³C label into downstream metabolites. vanderbilt.edu The rate of appearance of labeled metabolites and the specific distribution of the ¹³C atoms within their structures (known as isotopomer distribution) provide quantitative data on the activities of the enzymes and pathways involved. mdpi.com This allows for a dynamic view of the metabolic network, revealing not just the pathways, but the relative contribution and efficiency of each route. For example, it can quantify the flux through the primary hydrolysis pathway versus minor oxidative or conjugative pathways. Such analyses are crucial for understanding how metabolism might change under different physiological conditions or in response to co-administered drugs. nih.gov
Enzymatic Reaction Mechanism Studies using Labeled Substrates
Isotopically labeled substrates like this compound are instrumental in elucidating the detailed mechanisms of enzyme-catalyzed reactions. mdpi.comnih.gov One key application is in the study of the Kinetic Isotope Effect (KIE), where the rate of a reaction changes upon substitution of an atom in the reactant with one of its heavier isotopes.
Benzocaine is primarily metabolized via hydrolysis by pseudocholinesterase. nih.gov By comparing the rate of hydrolysis of normal benzocaine with that of this compound, researchers can probe the transition state of the reaction. A significant KIE (a reaction rate that is slower for the heavier isotope) would indicate that the bond to the labeled carbon atom is being broken or formed in the rate-determining step of the enzymatic reaction. nih.gov This information is fundamental to understanding the catalytic mechanism at a molecular level. Furthermore, advanced techniques such as online mass spectrometry can be employed to capture and characterize fleeting reactive intermediates that are formed during the enzymatic cycle, providing a more complete picture of the reaction pathway. researchgate.net
Table 2: Interpreting Kinetic Isotope Effect (KIE) in Enzymatic Studies
| KIE Value (k_light / k_heavy) | Interpretation | Implication for Mechanism |
|---|---|---|
| k/k* > 1 (Normal KIE) | The reaction is slower with the heavier isotope. | The bond to the isotopic atom is likely broken or significantly altered in the rate-limiting step. |
| k/k* ≈ 1 (No KIE) | No significant change in reaction rate. | The bond to the isotopic atom is not involved in the rate-limiting step. |
| k/k* < 1 (Inverse KIE) | The reaction is faster with the heavier isotope. | Often indicates a change in hybridization (e.g., sp2 to sp3) at the labeled center, leading to a stiffer bonding environment in the transition state. |
Investigating Biotransformation Pathways and Metabolite Identification (Non-Clinical Focus)
In non-clinical drug development, a thorough understanding of a compound's biotransformation is essential. jubilantbiosys.com This involves using in vitro systems like liver microsomes, S9 fractions, and hepatocytes from various species, as well as in vivo studies in animal models. evotec.com this compound serves as a precise tracer in these systems to map out metabolic pathways.
The primary biotransformation pathway for benzocaine is the rapid hydrolysis of the ester linkage by plasma and liver esterases (such as pseudocholinesterase) to yield para-aminobenzoic acid (PABA) and ethanol (B145695). nih.govnih.gov Using this compound, where the label is on the aromatic ring, allows for the definitive identification of [¹³C₆]-PABA as the major metabolite in plasma, urine, or feces from preclinical species. jubilantbiosys.com The unique mass signature of the labeled metabolite simplifies its detection and quantification by LC-MS, even in complex biological matrices. This methodology helps to confirm the primary metabolic route and can also uncover minor or novel pathways, such as ring hydroxylation or N-acetylation, which might be species-specific. lcms.cz
Table 3: Primary Biotransformation of this compound in a Non-Clinical In Vitro System
| System | Substrate | Major Detected Metabolite | Analytical Technique | Finding |
|---|---|---|---|---|
| Rat Liver Microsomes | This compound | [¹³C₆]-para-Aminobenzoic Acid | LC-HRMS | Confirms ester hydrolysis as the dominant pathway by identifying the labeled PABA core. |
Exploration of Molecular Interactions and Binding Dynamics (Non-Clinical)
Beyond metabolism, understanding how a molecule interacts with its biological target and traverses cellular barriers is critical. This compound can be employed as a tracer in non-clinical studies to investigate these molecular-level interactions with high specificity.
Ligand-Target Binding Kinetics and Mechanisms
Benzocaine exerts its anesthetic effect by binding to voltage-gated sodium channels in nerve cell membranes. drugbank.com The kinetics of this binding—the rates of association (k_on) and dissociation (k_off)—determine the onset and duration of the anesthetic action. While techniques like Surface Plasmon Resonance (SPR) are commonly used to measure these parameters, methods involving mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy can provide deeper mechanistic insights, and for these, an isotopic label is highly advantageous. excelleratebio.comfrontiersin.org
Using this compound allows for the specific detection of the ligand when bound to its target protein, free from interfering signals. bmglabtech.com For example, in NMR-based studies like Saturation Transfer Difference (STD-NMR), the ¹³C label can provide an additional, unambiguous signal to monitor the ligand-receptor interaction. In MS-based affinity studies, the mass difference ensures that the detected ligand is indeed the compound of interest. These approaches help to precisely determine binding affinity (K_D) and kinetic rate constants, contributing to a detailed understanding of the structure-activity relationship at the target site. excelleratebio.comharvard.edu
Table 4: Key Parameters in Ligand-Target Binding Kinetics
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Association Rate Constant | k_on | The rate at which the ligand binds to the target. | Relates to the speed of onset of the drug's effect. |
| Dissociation Rate Constant | k_off | The rate at which the ligand-target complex dissociates. | Relates to the duration of the drug's effect. A slow k_off means longer target occupancy. excelleratebio.com |
| Equilibrium Dissociation Constant | K_D | The concentration of ligand at which 50% of the target is occupied at equilibrium (calculated as k_off / k_on). excelleratebio.com | A measure of binding affinity; a lower K_D indicates a higher affinity. bmglabtech.com |
Membrane Permeation Research Using Isotopic Tracers
The ability of a drug to cross biological membranes, such as the skin or intestinal epithelium, is fundamental to its absorption and distribution. Isotopic tracers are ideal for studying this process. nih.gov Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models using Caco-2 cells are standard non-clinical methods for assessing permeability. nih.govmdpi.com
In these experiments, this compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time. ub.edu The use of a stable isotope-labeled tracer allows for highly sensitive and specific quantification by LC-MS, eliminating interference from the assay components or endogenous molecules. nih.gov This precision is crucial for accurately calculating the apparent permeability coefficient (Papp), a key parameter used to predict a drug's absorption potential. The distinct mass of this compound ensures that the measured permeation is solely attributable to the compound of interest, leading to more reliable and reproducible data.
Table 5: Example Data from a PAMPA Experiment Using this compound This table presents hypothetical data to illustrate the quantification of a labeled compound in a permeation assay.
| Time (minutes) | Concentration in Donor Compartment (µM) | Concentration in Acceptor Compartment (nM) | Analytical Method |
|---|---|---|---|
| 0 | 100 | 0 | LC-MS/MS |
| 30 | 99.8 | 15.2 | LC-MS/MS |
| 60 | 99.6 | 31.5 | LC-MS/MS |
| 120 | 99.1 | 65.8 | LC-MS/MS |
Compound Names Mentioned
Theoretical and Computational Chemistry Approaches Applied to Benzocaine 13c6
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner. nih.gov These methods are used to determine the electronic structure, molecular geometries, and various spectroscopic properties of molecules. nih.govnrel.gov For a molecule like Benzocaine-13C6, where the core benzene (B151609) ring is labeled with six 13C atoms, these calculations offer predictive power regarding how isotopic substitution influences its characteristics. nih.govbiosynth.com
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used in organic chemistry. nih.gov DFT, in particular, has become a common tool due to its favorable balance of accuracy and computational cost, making it suitable for calculating the properties of molecules like benzocaine (B179285). nrel.gov Studies on related aromatic carboxylic acids and local anesthetics have successfully used DFT to determine stable conformers and analyze structural properties. ualberta.casemanticscholar.org
For this compound, the primary application of DFT would be to calculate its ground-state electronic structure and optimized geometry. The isotopic labeling of the benzene ring with 13C does not significantly alter the electronic structure or the potential energy surface of the molecule. The electron distribution, and therefore the chemical reactivity and intermolecular interactions, are primarily governed by the arrangement of electrons and nuclei, which remains virtually unchanged. However, DFT calculations are crucial as a starting point for predicting properties that are sensitive to atomic mass, such as vibrational frequencies. nrel.gov
A key application of computational chemistry for isotopically labeled compounds is the prediction of their spectroscopic signatures.
NMR Chemical Shifts: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental 1H and 13C NMR data exist for unlabeled benzocaine hmdb.cadrugbank.comhmdb.ca, computational predictions for this compound would be invaluable. The 1H NMR spectrum is predicted to be nearly identical to that of the unlabeled compound. The 13C NMR spectrum, however, would be fundamentally different. The signals for the six carbon atoms of the benzene ring would be intense and would show complex 13C-13C coupling patterns, which can be modeled computationally. The predicted chemical shifts themselves would be very similar to the unlabeled compound, as this property is mainly dependent on the electronic environment. oregonstate.edubhu.ac.in
Table 1: Experimental 13C NMR Chemical Shifts for Unlabeled Benzocaine This table provides the experimental chemical shifts for the carbon atoms in standard benzocaine, which serve as a baseline for computational predictions for the 13C6-labeled analogue.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (C=O) | 166.7 |
| C2 (CH2) | 60.7 |
| C3 (CH3) | 14.4 |
| C4 (Aromatic C-NH2) | 151.0 |
| C5 (Aromatic C-CO) | 121.9 |
| C6, C10 (Aromatic CH) | 131.5 |
| C7, C9 (Aromatic CH) | 113.7 |
| Data sourced from the Human Metabolome Database and DrugBank. hmdb.cadrugbank.com |
Vibrational Frequencies: The most significant impact of 13C labeling from a quantum chemical perspective is on the vibrational frequencies of the molecule. The vibrational frequency of a bond is dependent on the masses of the connected atoms. By substituting 12C with the heavier 13C isotope, the frequencies of vibrational modes involving the benzene ring will decrease. DFT calculations can accurately predict these shifts. faccts.de For instance, the C-C stretching modes in the aromatic ring would be at a lower wavenumber in this compound compared to unlabeled benzocaine. These predictions are critical for interpreting experimental infrared (IR) and Raman spectra.
Table 2: Theoretical Comparison of Vibrational Frequencies for Carbon Bonds This table illustrates the theoretical effect of isotopic substitution on the vibrational frequency of a C-C bond, based on the principles of the harmonic oscillator model.
| Bond Type | Reduced Mass (amu) | Relative Frequency |
| 12C–12C | 6.0 | 1.000 |
| 13C–12C | 6.24 | ~0.980 |
| 13C–13C | 6.5 | ~0.962 |
Ab Initio and Density Functional Theory (DFT) Studies on this compound
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.comuu.nl By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or lipid bilayers. ebsco.comnih.gov
For benzocaine, MD simulations have been used to study its partitioning behavior into lipid membranes, a crucial factor for its anesthetic action. nih.gov These simulations reveal how the molecule orients itself within the membrane and quantifies the thermodynamics of its movement from an aqueous environment into the lipid phase. nih.gov
Computational Prediction and Modeling of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. faccts.de KIEs are powerful probes for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. epfl.chsnnu.edu.cn
Computational chemistry allows for the prediction of KIEs by calculating the transition state structures and vibrational frequencies for both the light (12C) and heavy (13C) isotopologues. faccts.de The difference in zero-point vibrational energy (ZPVE) between the reactant and the transition state is altered upon isotopic substitution, leading to a change in the activation energy and, consequently, the reaction rate. faccts.de
For this compound, any reaction that involves the breaking or forming of bonds at the aromatic ring could exhibit a 13C KIE. While 13C KIEs are generally smaller than those for hydrogen isotopes (e.g., H/D), they are highly informative for reactions involving carbon bond cleavage, such as electrophilic aromatic substitution or metabolic oxidation of the ring. Computational modeling could predict the magnitude of the KIE for a proposed reaction mechanism, which could then be compared with experimental data to validate the mechanism. digitellinc.com
In Silico Approaches for Metabolic Pathway Prediction and Validation with Isotopic Data
In silico tools have become increasingly important for predicting the metabolic fate of drugs and other xenobiotics. nih.gov Programs like BioTransformer can predict the metabolites of a parent compound by applying a series of known biotransformation rules based on enzymatic reactions. nih.gov These predictions are crucial in the early stages of drug development to identify potentially active or toxic metabolites. nih.gov
The metabolism of benzocaine can be predicted using such tools, suggesting pathways like N-acetylation or hydrolysis of the ester group. science.gov However, these predictions are purely theoretical and require experimental validation. nih.gov
This is where an isotopically labeled compound like this compound becomes exceptionally valuable. The 13C6-labeled aromatic ring acts as a stable, non-radioactive tracer. When this compound is used in in vitro or in vivo metabolism studies, its metabolites can be readily identified using mass spectrometry. The intact 13C6-ring will be present in any metabolite that has not undergone ring cleavage, making it easy to distinguish drug-related molecules from the biological matrix. This allows for direct validation of the metabolic pathways predicted by in silico models and can help identify novel or unexpected metabolic routes. science.govfrontiersin.org
Future Directions and Emerging Research Opportunities in Benzocaine 13c6 Studies
Integration of Multi-Omics Data with 13C-Metabolic Tracing
The era of systems biology is defined by the integration of multiple "omics" data streams—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of biological processes. researchgate.nete-enm.org This multi-omics approach provides a comprehensive framework for understanding how genetic information translates into functional cellular behavior. researchgate.netfrontiersin.org Stable isotope tracing, particularly using 13C-labeled compounds, is a cornerstone of metabolomics, allowing researchers to track the metabolic fate of specific atoms through intricate biochemical networks. researchgate.netroyalsocietypublishing.org This technique, often called metabolic flux analysis (MFA), quantifies the rates of metabolic reactions, offering a dynamic snapshot of cellular activity that is often not captured by static measurements of metabolite concentrations alone. researchgate.net
The integration of 13C-metabolic tracing with other omics data represents a powerful strategy for unraveling complex biological questions. e-enm.org For instance, by introducing Benzocaine-13C6 into a biological system, such as a cell culture or an in vivo model, researchers can trace the metabolism of this ester local anesthetic. drugbank.com Using techniques like high-resolution mass spectrometry, the distribution of the 13C6 label can be followed as the parent molecule is processed, for example, through hydrolysis into p-aminobenzoic acid (PABA) and ethanol (B145695). tandfonline.comwikipedia.org The labeled benzene (B151609) ring of the resulting PABA could then potentially enter various metabolic pathways.
The true power emerges when this metabolomic data is integrated with transcriptomic and proteomic analyses. biorxiv.org By correlating the metabolic flux data derived from this compound with changes in gene and protein expression, researchers could:
Identify novel metabolic pathways: Unanticipated labeled metabolites could point to previously unknown routes for xenobiotic metabolism.
Uncover regulatory mechanisms: Observing the upregulation of specific enzymes (proteomics) and their corresponding genes (transcriptomics) in response to benzocaine (B179285) exposure can reveal the genetic and regulatory networks that govern its breakdown and detoxification.
Develop systems-level models: Integrated datasets allow for the construction of computational models that can predict how a cell or organism will respond to the introduction of similar compounds, bridging the gap between genotype and phenotype. e-enm.orgbiorxiv.org
For example, a study might reveal that upon exposure to this compound, cells not only show labeled PABA but also upregulate a specific set of cytochrome P450 enzymes and phase II conjugation enzymes. This integrated finding provides a much richer understanding than any single omics approach could offer alone.
Advancements in Isotopic Labeling Technologies and Automation
The utility of a compound like this compound is fundamentally dependent on the technologies available for its synthesis and use in experiments. The field of isotopic labeling has seen significant progress, moving beyond traditional methods to more efficient, precise, and automated approaches.
Recent advancements include:
Novel Synthetic Routes: The development of new catalytic methods allows for more efficient and site-specific incorporation of isotopes. This enables the cost-effective production of complex labeled molecules like this compound, where the label is confined to a specific part of the molecule (the benzene ring).
Flow Chemistry: The use of continuous flow reactors for isotopic labeling reactions enhances safety, improves reaction control, and allows for easier scalability compared to traditional batch chemistry.
Automation in Labeling Experiments: The process of conducting metabolic labeling studies can be time-consuming and costly. researchgate.net Automated platforms, often employing robotics, are being developed to perform high-throughput 13C-labeling experiments. nih.gov These systems can manage parallel cell cultures, introduce the labeled substrate (like this compound), and perform quenching and sample extraction with high precision, enabling larger and more complex experimental designs. researchgate.net
These technological strides make the use of specific tracers like this compound more accessible and powerful, allowing for more sophisticated research into its metabolic fate and effects.
Table 1: Comparison of Isotopic Labeling Technologies
| Technology | Description | Advantages | Relevance to this compound |
|---|---|---|---|
| Traditional Synthesis | Multi-step organic synthesis using labeled precursors. | High isotopic purity and site-specificity. | Standard method for producing specifically labeled compounds like this compound. |
| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. | Enhanced safety, scalability, and reaction control. | Could enable more efficient and safer large-scale production of this compound. |
| Automated Experimentation | Robotic platforms for handling cell cultures and labeling procedures. | High throughput, reduced cost per experiment, increased reproducibility. researchgate.net | Facilitates large-scale screening of the metabolic effects of this compound across different cell lines or conditions. |
Applications in Advanced Materials Science and Polymer Research (as a model or probe)
While primarily associated with biological studies, isotopically labeled small molecules have significant potential in materials science and polymer research. alfa-chemistry.com Techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy rely on NMR-active nuclei, such as 13C, to probe the structure and dynamics of materials at the atomic level. researchgate.netsigmaaldrich.com
This compound could serve as an excellent molecular probe in this context. The molecule possesses distinct structural features: a rigid, planar aromatic ring (the labeled part) and a more flexible ethyl ester chain. wikipedia.org By incorporating this compound into a polymer matrix, researchers could use 13C NMR to study:
Polymer Dynamics: The spectral characteristics of the 13C6-labeled ring are sensitive to its local environment and mobility. Changes in the NMR signal can provide detailed information about polymer chain movements, the glass transition temperature, and the presence of different phases within the material. researchgate.net
Diffusion Studies: By monitoring the NMR signal, it is possible to measure the diffusion rate of the small molecule (this compound) through the polymer network. This is crucial for applications such as drug delivery systems, where the release rate of a therapeutic agent from a polymer carrier is a key parameter.
Material Integrity and Aging: The probe could be used to monitor changes in the polymer's local structure over time, for instance, due to degradation or exposure to environmental stressors.
In these applications, this compound would not be studied for its biological activity but would instead be used as a passive, high-sensitivity reporter, with the 13C-labeled ring acting as a beacon for NMR spectroscopy. alfa-chemistry.com
Development of Novel Computational Tools for Isotopic Data Analysis
The data generated from 13C tracing experiments, particularly from mass spectrometry, are complex. They consist of mass isotopomer distributions (MIDs), which show the relative abundance of molecules with different numbers of 13C atoms. Interpreting these MIDs to calculate metabolic fluxes requires sophisticated computational tools. researchgate.netshimadzu.com
The field has seen the development of a suite of specialized software designed for 13C-metabolic flux analysis. These tools automate the complex data processing and modeling workflow, which includes:
Data Correction: Correcting raw mass spectrometry data for the natural abundance of stable isotopes.
Flux Estimation: Using iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured MIDs.
Statistical Analysis: Performing confidence calculations to determine the precision of the estimated fluxes.
The availability of such robust, and often open-source, software is critical for the widespread adoption of metabolic tracing studies. Should this compound be used in a metabolic study, the resulting data would be processed by one of these packages to translate the raw isotopic patterns into meaningful biological insights about metabolic pathway activities.
Table 2: Selected Computational Tools for 13C-Metabolic Flux Analysis
| Software Tool | Key Features | Platform | Reference |
|---|---|---|---|
| 13CFLUX2 | High-performance suite for designing and evaluating labeling experiments; supports high-performance computing clusters. | Command-line (Linux), with GUI via Omix | oup.comresearchgate.net |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework; includes tracer experiment design and statistical analysis. | MATLAB | mit.edu |
| FluxPyt | A free and open-source package based on Python, increasing accessibility. | Python | nih.gov |
| OpenMebius | Integrates information from 13C-labeling and mass balance to estimate flux distribution. | Excel-based | shimadzu.com |
| iMS2Flux | Automates and standardizes the data flow from mass spectrometric measurements to flux analysis programs. | Standalone | researchgate.net |
Collaborative Research Frameworks and Open Science Initiatives in Isotopic Chemistry
The complexity and interdisciplinary nature of modern scientific challenges necessitate a shift towards more collaborative and open research practices. Isotopic chemistry is no exception. The development of shared resources, standardized data formats, and open-access databases is crucial for accelerating discovery.
Several initiatives are paving the way for a more open and collaborative culture in isotope research:
Centralized Data Repositories: Platforms like IsoBank are being developed as community-driven, open-access repositories for stable isotope data. nih.govplos.org These databases aim to centralize data from various disciplines, allowing for large-scale synthetic studies and promoting data reuse. Other examples include IsoArcH for archaeological data. researchgate.netmpg.de
Joint Research Initiatives: Funding agencies and research consortia are increasingly promoting collaborative projects that bring together experts from different fields, such as analytical chemists, biologists, computational scientists, and clinicians. ithaka.org
Standardization of Metadata: A key challenge in sharing data is the lack of uniform standards for describing experiments. Collaborative efforts are underway to develop common metadata vocabularies and reporting standards, which are essential for making data Findable, Accessible, Interoperable, and Reusable (FAIR). ithaka.org
In the context of this compound, these frameworks are vital. Data generated from its use—whether in a metabolic study, a materials science experiment, or as a reference standard—could be deposited in a repository like IsoBank. plos.org This would ensure that the data is preserved and accessible to the wider scientific community, preventing data loss and enabling future researchers to build upon previous findings without having to repeat experiments. Such a practice embodies the principles of open science, ultimately maximizing the value derived from the synthesis and use of valuable labeled compounds.
Q & A
Q. What analytical techniques are critical for confirming the isotopic purity of Benzocaine-13C6 in synthetic preparations?
Isotopic purity is typically assessed using high-resolution mass spectrometry (HRMS) to verify the incorporation of ¹³C6 and rule out unlabeled byproducts. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, can confirm site-specific isotopic enrichment. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution methods ensures accuracy . Calibration against certified reference materials (CRMs) is essential to minimize analytical bias.
Q. How should researchers design experiments to study the metabolic stability of this compound in biological systems?
Use isotope tracing in in vitro models (e.g., liver microsomes or hepatocytes) to track metabolic pathways. Optimize incubation conditions (pH, temperature, cofactors) to mimic physiological environments. Quantify metabolites via LC-MS/MS with multiple reaction monitoring (MRM), comparing fragmentation patterns between labeled and unlabeled species. Include controls with unlabeled benzocaine to distinguish isotopic effects .
Q. What are the best practices for handling and storing this compound to prevent isotopic exchange or degradation?
Store the compound in anhydrous, inert conditions (argon atmosphere, desiccated) at –20°C to minimize hydrolysis. Avoid prolonged exposure to light or solvents prone to isotopic scrambling (e.g., deuterated solvents). Validate stability through periodic purity checks using the methods described in .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic parameters be resolved across different studies?
Conduct a systematic meta-analysis to identify variables such as dosing regimens, species-specific metabolism, or analytical sensitivity differences. Apply contradiction analysis (e.g., identifying principal contradictions in experimental design or data interpretation) to isolate confounding factors . Validate findings using cross-laboratory reproducibility protocols outlined in .
Q. What methodological strategies optimize the use of this compound in tracing drug-drug interaction pathways?
Design dual-isotope experiments (e.g., combining ¹³C and ²H labels) to disentangle competing metabolic routes. Use time-resolved sampling in in vivo models to capture dynamic interactions. Pair with transcriptomic or proteomic profiling to correlate isotopic tracer data with enzyme activity changes .
Q. How can researchers address challenges in quantifying low-abundance metabolites of this compound in complex matrices?
Implement pre-concentration techniques (e.g., solid-phase extraction or derivatization) to enhance detection limits. Use high-field NMR (≥600 MHz) or orbitrap-based MS for improved resolution. Validate results against synthetic metabolite standards and apply statistical deconvolution tools to reduce noise .
Q. What experimental frameworks are recommended for studying environmental degradation pathways of this compound?
Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled reactors. Employ non-targeted screening via high-resolution mass spectrometry to identify degradation products. Use isotope ratio monitoring to distinguish biotic vs. abiotic degradation mechanisms. Cross-reference findings with computational models (e.g., QSAR) to predict ecotoxicological impacts .
Methodological Guidelines
- Data Validation : Always include isotopic internal standards (e.g., Benzocaine-D4) to correct for matrix effects in quantitative assays .
- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) as per standards in .
- Ethical Reporting : Disclose limitations (e.g., potential isotopic dilution in biological systems) and align with journal guidelines for isotopic tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
